molecular formula C8H12O2 B2706773 (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one CAS No. 1932054-28-8

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one

Cat. No.: B2706773
CAS No.: 1932054-28-8
M. Wt: 140.182
InChI Key: IBUYIUUEKIEMMA-IYSWYEEDSA-N
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Description

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[320]heptan-6-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a cyclopentane derivative with an epoxide, followed by a series of steps to introduce the desired functional groups and achieve the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: The compound can be used in studies of enzyme mechanisms and as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptane: A similar compound lacking the ketone functional group.

    (1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol: A related compound with a hydroxyl group instead of a ketone.

Uniqueness

(1R,5S)-7,7-Dimethyl-2-oxabicyclo[320]heptan-6-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

(1R,5S)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)6(9)5-3-4-10-7(5)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYIUUEKIEMMA-IYSWYEEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1=O)CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H](C1=O)CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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